molecular formula C21H22O5 B157572 4/'-O-Methyllicoflavanone CAS No. 1038753-13-7

4/'-O-Methyllicoflavanone

Cat. No. B157572
M. Wt: 354.4 g/mol
InChI Key: OSVQFBUNCMAMER-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4/'-O-Methyllicoflavanone is a natural product found in Erythrina mildbraedii . It is a type of flavonoid, specifically a flavanone . It has a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol .


Synthesis Analysis

The synthesis of flavanones, such as 4/'-O-Methyllicoflavanone, is often based on the oxidative cyclization of o-hydroxychalcones . The reaction conditions and the structure of the precursor can lead to several cyclization products, including flavones, flavanones, flavonols, and aurones .


Molecular Structure Analysis

The molecular structure of 4/'-O-Methyllicoflavanone consists of a dibenzo-γ-pyrone framework . The IUPAC name for this compound is (2 S )-5,7-dihydroxy-2- [4-methoxy-3- (3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one .


Physical And Chemical Properties Analysis

4/'-O-Methyllicoflavanone has a molecular weight of 354.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 76 Ų .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(6-7-18(13)25-3)19-11-17(24)21-16(23)9-15(22)10-20(21)26-19/h4,6-10,19,22-23H,5,11H2,1-3H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVQFBUNCMAMER-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-Methyllicoflavanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4/'-O-Methyllicoflavanone
Reactant of Route 2
4/'-O-Methyllicoflavanone
Reactant of Route 3
Reactant of Route 3
4/'-O-Methyllicoflavanone
Reactant of Route 4
Reactant of Route 4
4/'-O-Methyllicoflavanone
Reactant of Route 5
4/'-O-Methyllicoflavanone
Reactant of Route 6
4/'-O-Methyllicoflavanone

Citations

For This Compound
6
Citations
TS Tjahjadarie, RD Saputri, M Tanjung - AIP Conference Proceedings, 2016 - pubs.aip.org
Erythrina orientalis has local name “Dadap”. This plant has known producing alkaloids, flavonoids, pterocarpans, stilbenes, and arylbenzofurans which are active compounds. Three …
Number of citations: 2 pubs.aip.org
CM Passreiter, AK Suckow-Schnitker, A Kulawik… - Phytochemistry, 2015 - Elsevier
Extracts of Erythrina addisoniae are frequently used in the traditional medicine of Western Africa, but insufficient information about active compounds is available. From the stem bark of …
Number of citations: 29 www.sciencedirect.com
CMM Santos, AMS Silva - Molecules, 2020 - mdpi.com
… Two prenylated pterocarpans—phaseollin (154) and shinpterocarpin (155)—the flavanone 4′-O-methyllicoflavanone (83) and two isoflavones, alpinum isoflavone (119) and 8-…
Number of citations: 72 www.mdpi.com
SK Chang, Y Jiang, B Yang - Trends in Food Science & Technology, 2021 - Elsevier
Background Prenylated phenolics, a type of important bioactive compounds, present with prenyl group on the phenolic skeleton. Prenylated flavonoids, stilbenoids, courmarins and …
Number of citations: 32 www.sciencedirect.com
L Molčanová, D Janošíková, S Dall´ Acqua… - Phytochemistry …, 2019 - Springer
Natural products of plant origin or their semisynthetic derivatives acting as chemopreventive or chemotherapeutic agents for various types of cancer are under study as potential new …
Number of citations: 23 link.springer.com
S SINGH - 2023 - dspace.dtu.ac.in
Drug development which is a bit challenging and complex process that involves the development, discovery, design, and assessment of potential therapeutic agents. Meningioma, most …
Number of citations: 0 www.dspace.dtu.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.